synthesis and characterization of 3-bromo-2-fluorostyrene
synthesis and characterization of 3-bromo-2-fluorostyrene
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluorostyrene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, as well as a vinyl group, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive technical overview of the , offering insights into the underlying chemical principles and practical experimental guidance.
The presence of multiple reactive sites allows for selective functionalization, making 3-bromo-2-fluorostyrene a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The bromine atom can participate in various cross-coupling reactions, while the vinyl group is amenable to polymerization and other addition reactions. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, a desirable feature in drug design.
This document is structured to provide a logical flow from the conceptualization of the synthesis to the detailed characterization of the final product. It is intended to serve as a practical resource for researchers and professionals engaged in the design and execution of synthetic organic chemistry projects.
Synthesis of 3-Bromo-2-fluorostyrene
Retrosynthetic Analysis
A logical approach to the synthesis of 3-bromo-2-fluorostyrene involves the formation of the double bond as the key bond-forming step. The Wittig reaction stands out as a reliable and widely used method for converting aldehydes and ketones into alkenes[1][2]. Therefore, a retrosynthetic analysis points to 3-bromo-2-fluorobenzaldehyde as the immediate precursor.
Caption: Retrosynthetic approach for 3-bromo-2-fluorostyrene.
3-Bromo-2-fluorobenzaldehyde is a commercially available starting material, making this synthetic route practical and accessible[3][4][5][6].
The Wittig Reaction: A Powerful Tool for Alkene Synthesis
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide[1][2]. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.
The mechanism begins with the deprotonation of a phosphonium salt to form the ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane then collapses to yield the alkene and triphenylphosphine oxide.
Experimental Protocols
The following protocols describe the synthesis of 3-bromo-2-fluorostyrene from 3-bromo-2-fluorobenzaldehyde using the Wittig reaction.
Method 1: Standard Wittig Reaction
This protocol is adapted from general procedures for Wittig reactions[7][8].
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong base (e.g., n-butyllithium)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
3-Bromo-2-fluorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the yellow-orange ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve 3-bromo-2-fluorobenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Method 2: Solvent-Free Wittig Reaction
This greener alternative minimizes the use of hazardous solvents[9].
Materials:
-
3-Bromo-2-fluorobenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Potassium phosphate (tribasic) or potassium tert-butoxide
-
Hexanes for extraction
Procedure:
-
In a mortar and pestle, grind together 3-bromo-2-fluorobenzaldehyde, methyltriphenylphosphonium bromide, and potassium phosphate (tribasic) in the appropriate stoichiometric ratios.
-
The reaction is typically initiated by the heat generated from grinding and proceeds at room temperature. The mixture will likely turn into a paste.
-
Allow the reaction to proceed for the recommended time (this may need to be optimized, but typically 15-30 minutes is sufficient for similar reactions).
-
Work-up: Add hexanes to the reaction mixture and stir vigorously to extract the product.
-
Filter the mixture to remove the solid byproducts (triphenylphosphine oxide and excess salts).
-
Wash the solid residue with additional hexanes.
-
Combine the hexane extracts and evaporate the solvent under reduced pressure to obtain the crude product.
Purification of 3-Bromo-2-fluorostyrene
The crude 3-bromo-2-fluorostyrene can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: Substituted styrenes can be sensitive to polymerization at high temperatures. Therefore, vacuum distillation is the preferred method for purification to lower the boiling point and minimize decomposition[10].
-
Column Chromatography: If non-volatile impurities are present, column chromatography on silica gel is an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used[11].
Characterization of 3-Bromo-2-fluorostyrene
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 3-bromo-2-fluorostyrene.
| Property | Expected Value |
| Molecular Formula | C₈H₆BrF[12] |
| Molecular Weight | 201.04 g/mol [12] |
| Appearance | Clear, almost colorless liquid[12] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the vinyl protons and the aromatic protons.
-
Vinyl Protons: The three vinyl protons will appear as a complex multiplet system (an AMX or ABC system).
-
The proton geminal to the aromatic ring (Hα) will likely be a doublet of doublets.
-
The two terminal protons (Hβ, cis and trans to the aromatic ring) will also be doublets of doublets.
-
The coupling constants will be characteristic of cis, trans, and geminal relationships. Based on data for similar styrenes, the trans coupling is typically the largest (around 17 Hz), the cis coupling is smaller (around 11 Hz), and the geminal coupling is the smallest (around 1-2 Hz)[13][14][15].
-
-
Aromatic Protons: The three aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.6 ppm). The coupling to the fluorine atom will further split these signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms in the molecule.
-
Vinyl Carbons: Two signals will be observed for the vinyl carbons, typically in the range of 110-140 ppm.
-
Aromatic Carbons: Six signals will be observed for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F), and the carbons two and three bonds away will show smaller couplings. The carbon attached to the bromine will also be shifted downfield. The chemical shifts can be predicted using additivity rules for substituted benzenes[16].
Mass Spectrometry
The mass spectrum will provide information about the molecular weight and the presence of bromine.
-
Molecular Ion Peak: Due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity: one for [C₈H₆⁷⁹BrF]⁺ and another at two mass units higher for [C₈H₆⁸¹BrF]⁺.
-
Fragmentation: Common fragmentation patterns for styrenes include the loss of the vinyl group and cleavage of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=C stretching (vinyl): ~1630 cm⁻¹
-
C-H stretching (vinyl): ~3080-3010 cm⁻¹
-
C-H out-of-plane bending (vinyl): ~990 and 910 cm⁻¹
-
C=C stretching (aromatic): ~1600 and 1475 cm⁻¹
-
C-F stretching: ~1250-1000 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
The expected spectral data is summarized in the table below, based on data from similar compounds[13][17][18][19].
| Technique | Expected Features |
| ¹H NMR | Vinyl protons (multiplets, ~5.3-6.8 ppm), Aromatic protons (multiplets, ~7.0-7.6 ppm) |
| ¹³C NMR | Vinyl carbons (~110-140 ppm), Aromatic carbons (~115-140 ppm, with C-F coupling) |
| Mass Spec. | M⁺ and M+2 peaks of nearly equal intensity |
| IR (cm⁻¹) | ~3080 (vinyl C-H), ~1630 (vinyl C=C), ~1600, 1475 (aromatic C=C), ~1250 (C-F), ~600 (C-Br) |
Data Summary and Visualization
Caption: Synthesis and characterization workflow for 3-bromo-2-fluorostyrene.
Conclusion
This technical guide has detailed a reliable and accessible synthetic route to 3-bromo-2-fluorostyrene via the Wittig reaction of commercially available 3-bromo-2-fluorobenzaldehyde. Both standard and solvent-free protocols have been presented, offering flexibility and a greener chemistry approach. The guide has also provided a comprehensive overview of the analytical techniques required for the thorough characterization of the target compound, including predicted spectroscopic data based on analogous structures.
The versatile nature of 3-bromo-2-fluorostyrene makes it a valuable tool for synthetic chemists. The methodologies and characterization data presented herein should serve as a solid foundation for researchers and professionals in the fields of drug discovery, materials science, and agrochemical development, enabling them to confidently synthesize and utilize this important chemical building block in their future endeavors.
References
-
Exploring the Feasibility of Manufacturing 3-Bromo-2-Fluorobenzaldehyde: CAS 149947-15-9. (URL: [Link])
- Supporting Information for a scientific article. (URL: not available)
- Supporting Information for a scientific article. (URL: not available)
- Purification of styrene and its homologues - Google P
-
Preparation of Styrene and Phenylacetylene from Polystyrene - Sciencemadness Discussion Board. (URL: [Link])
-
One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC - NIH. (URL: [Link])
-
Styrene Purification by Guest-Induced Restructuring of Pillar[10]arene - ACS Publications. (URL: [Link])
- Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P
- The Wittig Reaction: Synthesis of Alkenes. (URL: not available)
- Process for the preparation of substituted styrenes - Google P
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
-
3-Bromostyrene - PubChem. (URL: [Link])
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
- A Solvent Free Wittig Reaction. (URL: not available)
- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: not available)
- Chem 117 Reference Spectra Spring 2011. (URL: not available)
- 13C NMR Spectroscopy. (URL: not available)
- SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: not available)
-
3-Bromostyrene - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
2-Bromo-3-chloro-6-fluorostyrene - PubChem. (URL: [Link])
-
3-Bromo-2-fluorobenzonitrile - PubChem. (URL: [Link])
-
3-(Trifluoromethoxy)bromobenzene - NIST WebBook. (URL: [Link])
-
o-Fluorostyrene - PubChem. (URL: [Link])
-
2-Bromostyrene - PubChem. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Bromo-2-fluorobenzaldehyde (149947-15-9) at Nordmann - nordmann.global [nordmann.global]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www1.udel.edu [www1.udel.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Sciencemadness Discussion Board - Preparation of Styrene and Phenylacetylene from Polystyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. One-Pot Synthesis of α-Alkyl Styrene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Bromo-2-fluorostyrene | CymitQuimica [cymitquimica.com]
- 13. rsc.org [rsc.org]
- 14. 3-Bromostyrene(2039-86-3) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. 3-Bromostyrene | C8H7Br | CID 74870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Bromostyrene | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]
